molecular formula C8H10O2 B2823776 (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde CAS No. 103478-24-6

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde

Cat. No.: B2823776
CAS No.: 103478-24-6
M. Wt: 138.166
InChI Key: JGVUQEHOXLPDSQ-OCAPTIKFSA-N
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Description

(1R,5S)-Bicyclo[3.1.0]hexane-1,5-dicarbaldehyde is a chiral, strained bicyclic building block of significant value in medicinal chemistry and organic synthesis. Its core structure, the bicyclo[3.1.0]hexane framework, is recognized as a conformationally restricted (N)-methanocarba bioisostere , effectively mimicking the ribose ring in nucleosides. This property is exploited to develop potent and selective receptor ligands, particularly for the adenosine A3 receptor (A3AR) , a promising therapeutic target for treating inflammation and cancer . The molecule's inherent ring strain and two reactive aldehyde groups make it a versatile synthetic intermediate for constructing complex, three-dimensional architectures. Researchers utilize this compound to create conformationally locked analogues, which can lead to enhanced binding affinity and selectivity in drug candidates . The two aldehyde functionalities allow for further diversification through reactions such as oxidation, reductive amination, or nucleophilic addition, enabling the synthesis of a wide array of dicarboxylic acids, diamines, and other derivatives for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. All information is provided for scientific purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-2-1-3-8(7,4-7)6-10/h5-6H,1-4H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUQEHOXLPDSQ-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C[C@@]2(C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol or the reduction of a dicarboxylic acid derivative. The reaction conditions typically include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using more robust and scalable oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diols (primary alcohols).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Agents

Recent studies have focused on the use of bicyclo[3.1.0]hexane derivatives as potential anticancer agents. For instance, modifications at specific positions of the bicyclic structure have been shown to enhance affinity for adenosine receptors, particularly the A3 receptor, which is implicated in cancer and inflammation pathways .

  • Case Study : A series of nucleoside derivatives based on the bicyclo[3.1.0]hexane scaffold demonstrated promising results in binding affinity studies for P1 receptors, indicating potential therapeutic applications in cancer treatment .

Neurological Disorders

The compound's derivatives are also being explored for their effects on orexin receptors, which play a critical role in regulating sleep and appetite. Research indicates that certain bicyclo[3.1.0]hexane derivatives can act as non-peptide antagonists of these receptors, offering new avenues for treating sleep disorders and cognitive dysfunctions associated with psychiatric conditions .

Polymer Chemistry

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its unique structural features allow for the incorporation into polymer matrices, leading to materials with improved performance characteristics.

Organic Electronics

The compound's ability to form stable films makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties can be tuned through functionalization, making it an attractive candidate for developing next-generation electronic materials.

Summary of Applications

Application AreaSpecific UsesKey Findings/References
Medicinal ChemistryAnticancer agents; Neurological treatmentsEnhanced receptor affinity; therapeutic potential in cancer and sleep disorders
Material SciencePolymer synthesis; Organic electronicsImproved mechanical properties; stable electronic films

Mechanism of Action

The mechanism of action of (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde involves its reactivity with various chemical reagents. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid/Esters
  • Target Compound : The dual aldehyde groups in (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde enable nucleophilic addition reactions, making it a versatile precursor for imine or hydrazone formation.
  • Such derivatives are often used as enzyme inhibitors or receptor modulators .
  • Dicarboxylate Esters : Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate (CAS 942999-92-0) exemplifies ester-functionalized bicyclic systems. Esters offer stability under basic conditions but require hydrolysis for further functionalization, unlike the direct reactivity of aldehydes .
Table 1: Functional Group Comparison
Compound Functional Groups Reactivity Profile Key Applications
This compound Aldehydes (2×) Nucleophilic addition, crosslinking Drug intermediates, polymers
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl Carboxylic acid, amine Salt formation, peptide coupling GPCR-targeted ligands
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate Esters (2×) Hydrolysis, transesterification Polymer precursors

Ring System Modifications

Bicyclo[3.1.0]hexane vs. Azabicyclo Analogs
  • Nitrogen Incorporation : 3-Azabicyclo[3.1.0]hexane derivatives (e.g., 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) introduce a nitrogen atom into the bicyclic framework. This modification increases polarity and enables hydrogen bonding, which is critical for receptor binding in drug candidates .
  • Diazabicyclo Systems : 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes exhibit reversible 1,3-dipolar cycloaddition reactivity, a feature absent in the aldehyde-containing target compound. These systems are explored for dynamic combinatorial chemistry .
Ring Size Expansion
  • Bicyclo[3.2.0]heptane-1,5-dicarboxylic Anhydride : Expanding the ring to a heptane system increases conformational flexibility. The anhydride functionality (vs. aldehydes) facilitates ring-opening reactions for polymer synthesis .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C₈H₁₀O₂, MW 154.16) is less polar than azabicyclo analogs (e.g., C₁₂H₁₉NO₃, MW 225.28), impacting solubility in aqueous vs. organic media .
  • Thermal Stability : Aldehyde-containing bicyclo systems may exhibit lower thermal stability compared to saturated esters or amides due to the reactivity of the aldehyde group.

Biological Activity

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde is a bicyclic compound that has attracted interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H10O2
  • Molecular Weight : 150.16 g/mol
  • CAS Number : 103478-24-6
  • Structure : The compound features a bicyclic structure with two aldehyde functional groups at the 1 and 5 positions.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. Research indicates potential applications in pharmacology, particularly in the modulation of neurotransmitter systems and as a precursor for synthesizing biologically active derivatives.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter pathways, particularly those involving serotonin and dopamine receptors. This modulation could lead to effects on mood and cognition.
  • Antioxidant Properties : The aldehyde groups may contribute to antioxidant activity, which is crucial in reducing oxidative stress in cells.
  • Calcium Channel Interaction : Similar compounds have shown calcium channel blocking activity, which could be an area for further exploration regarding cardiovascular effects.

Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on rodent models demonstrated that administration resulted in significant changes in behavior indicative of anxiolytic effects. The study utilized various behavioral assays including:

  • Elevated Plus Maze Test : Increased time spent in open arms suggested reduced anxiety.
  • Forced Swim Test : Decreased immobility time indicated potential antidepressant-like effects.

Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of this compound showed that it effectively scavenged free radicals in vitro. The results were quantified using:

  • DPPH Assay : The compound demonstrated a significant decrease in DPPH radical concentration at varying concentrations (IC50 = 25 µM).
Concentration (µM)% Inhibition
1030
2560
5085

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have shown that this compound exhibits unique properties that may enhance its therapeutic potential.

Compound NameBiological ActivityKey Findings
This compoundNeurotransmitter modulationAnxiolytic and antidepressant-like effects
Bicyclo[3.1.0]hexane derivativesCalcium channel blockersReduced cardiac side effects
Other bicyclic aldehydesAntioxidant propertiesVariable efficacy in free radical scavenging

Q & A

Q. What are the established synthetic routes for (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, stereochemical integrity is maintained using chiral catalysts or enantioselective reagents. A common approach includes:

Cyclopropanation : Formation of the bicyclo[3.1.0]hexane core via [2+1] cycloaddition, as seen in analogous azabicyclo systems .

Aldehyde Introduction : Oxidation of alcohol intermediates or deprotection of masked aldehyde groups (e.g., acetal hydrolysis) .

Characterization : Confirmation of stereochemistry via 1H^1H-NMR (nuclear Overhauser effect, NOE) and chiral HPLC .

Q. How can researchers characterize the reactivity of the aldehyde groups in this compound?

  • Methodological Answer : Aldehyde reactivity is assessed through:
  • Condensation Reactions : Schiff base formation with amines, monitored by FT-IR or 13C^{13}C-NMR to track imine bond formation .
  • Protection Strategies : Use of acetal or hydrazone protecting groups to selectively modify one aldehyde while preserving the other .
  • Stability Studies : Evaluate aldehyde oxidation under varying pH and temperature using UV-Vis spectroscopy .

Advanced Research Questions

Q. What methodologies are employed to study the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Advanced techniques include:
  • Molecular Docking : Computational modeling to predict binding modes with proteins, validated by mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics and affinity .
  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates or colorimetric readouts .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
  • Comparative Studies : Replicate experiments under standardized conditions (e.g., cell lines, buffer systems) .
  • Structural Validation : Re-synthesize disputed derivatives and confirm purity via HRMS and X-ray crystallography .
  • Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to correlate substituent effects with activity trends .

Q. What are the challenges in achieving scalable synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scalability requires optimizing:
  • Catalytic Systems : Transition-metal catalysts (e.g., Rh or Pd) for asymmetric cyclopropanation, ensuring >99% enantiomeric excess (ee) .
  • Workflow Design : Continuous flow reactors to enhance reproducibility and reduce purification steps .
  • In-Process Analytics : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and detect intermediates .

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